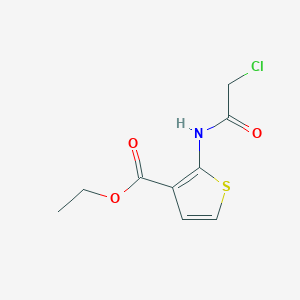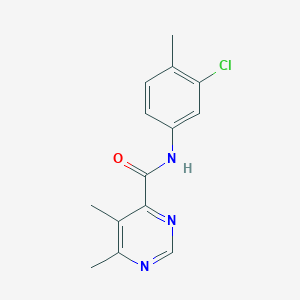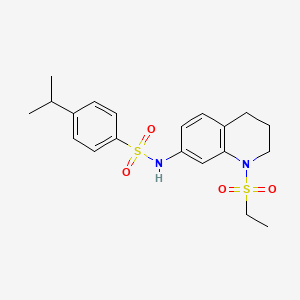
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is a chemical compound with the CAS Number: 648859-97-6 . It has a molecular weight of 247.7 . The IUPAC name for this compound is ethyl 2- [ (chloroacetyl)amino]-3-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is 1S/C9H10ClNO3S/c1-2-14-9(13)6-3-4-15-8(6)11-7(12)5-10/h3-4H,2,5H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- Abdel-Motaal et al. (2020) utilized a thiophene derivative for synthesizing new heterocycles, which showed potent anticancer activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, A. L. Alanzy, & Asem, 2020).
Antimicrobial and Anti-inflammatory Applications
- A study by Radwan et al. (2009) involved converting 5-aminobenzo[b]thiophene-2-carboxylic acid into a chloroacetamido derivative, which showed significant anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
- Spoorthy et al. (2021) synthesized ethyl thiophene-2-carboxylate derivatives with antimicrobial activity (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Synthesis of Novel Compounds
- Chavan et al. (2016) explored the synthesis of poly-substituted 3-aminothiophenes using ketene S,S-acetal as an intermediate (Chavan, Toche, Patil, Aware, & Patil, 2016).
- Rangnekar et al. (1999) synthesized ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate and applied it on polyester fibers as disperse dyes (Rangnekar, Kanetkar, Shankarling, & Malanker, 1999).
Potential as Anti-rheumatic Agents
- Sherif and Hosny (2014) studied the anti-rheumatic potential of ethyl thiophene-3-carboxylate and its metal complexes (Sherif & Hosny, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-2-14-9(13)6-3-4-15-8(6)11-7(12)5-10/h3-4H,2,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUIZUGNNHSTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2420158.png)

![[2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2420163.png)
![8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2420165.png)
![[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2420166.png)



![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2420173.png)


![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide](/img/structure/B2420179.png)